molecular formula C28H21BrN4O B2673944 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide CAS No. 392289-64-4

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide

Cat. No.: B2673944
CAS No.: 392289-64-4
M. Wt: 509.407
InChI Key: GSKLQNKASTZIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide (CAS: 392289-64-4) is a quinazoline-derived benzamide compound with a molecular formula of C₂₈H₂₁BrN₄O and a molecular weight of 509.4 g/mol . Its structure features:

  • A 6-bromo-4-phenylquinazoline core, which is a heterocyclic scaffold common in kinase inhibitors and anticancer agents.
  • This compound is cataloged for research use, with synthesis involving cross-coupling reactions of bromoquinazolines with benzamide precursors .

Properties

IUPAC Name

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN4O/c1-18-8-5-6-13-24(18)31-27(34)20-11-7-12-22(16-20)30-28-32-25-15-14-21(29)17-23(25)26(33-28)19-9-3-2-4-10-19/h2-17H,1H3,(H,31,34)(H,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKLQNKASTZIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide typically involves multiple steps, starting from the preparation of the quinazoline core. One common method involves the condensation of 2-aminobenzoic acid derivatives with appropriate aldehydes or ketones, followed by cyclization to form the quinazoline ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are often employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C25H21BrN4O2
Molecular Weight: 489.4 g/mol
IUPAC Name: 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide

This compound features a quinazoline core, which is significant for its biological activity. The presence of bromine and phenyl groups enhances its pharmacological properties.

Quinazoline derivatives, including the compound , have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties:

Anticancer Activity

Research has shown that quinazoline derivatives can inhibit the growth of various cancer cell lines. For instance, studies indicate that certain quinazoline compounds exhibit potent cytotoxic effects against breast and colon cancer cells due to their ability to interfere with cell cycle regulation and apoptosis pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Quinazolines have been reported to possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Quinazoline derivatives have also been investigated for their anti-inflammatory effects. They can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the applications of quinazoline derivatives similar to the compound :

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells.
Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains, suggesting potential as a new antibiotic agent.
Anti-inflammatory EffectsIndicated modulation of inflammatory markers in vitro, supporting use in inflammatory disease treatment.

Mechanism of Action

The mechanism of action of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinazoline Core

6-Bromo vs. 6-Fluoro Derivatives
  • Compound 3k (): 2-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorophenyl)benzamide. The dioxoquinazoline core differs from the bromophenylquinazoline in the target compound, altering electronic properties.
4-Phenyl vs. 4-Cyclopropylamino Derivatives
  • Compound 16 (): 3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide. Replaces the 4-phenyl group with a cyclopropylamino moiety, introducing conformational rigidity. The trifluoromethylphenyl benzamide substituent increases hydrophobicity (yield: 71%) .

Variations in Benzamide Substituents

N-(2-Methylphenyl) vs. N-(4-Methylphenyl)
  • 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS: 332118-08-8, ): Positional isomer with the methyl group on the para position of the phenyl ring. Similar molecular weight (509.4 g/mol) but distinct XLogP3 values (7.0 vs. 7.0 for the ortho isomer), suggesting comparable lipophilicity .
N-(3-Trifluoromethylphenyl) Derivatives
  • Compound 16 (): Features a 3-trifluoromethylphenyl group, which enhances electron-withdrawing effects and metabolic stability compared to the 2-methylphenyl group .

Functional Group Modifications

Thioether-Linked Benzamides
  • 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-(4-quinazolinylamino)ethyl]-benzamide (): Incorporates a thioether linkage and thiazole ring, increasing polarity (Topological Polar Surface Area: ~90 Ų vs. 66.9 Ų for the target compound) . Likely impacts membrane permeability and target binding.
Oxoquinazoline Derivatives

Key Findings and Implications

Halogen Effects : The 6-bromo group in the target compound provides steric bulk and hydrophobicity, contrasting with smaller halogens (e.g., fluorine) that may improve solubility .

Positional Isomerism : Substitution of the methyl group on the benzamide (ortho vs. para) minimally affects lipophilicity but may alter binding pocket interactions .

Biological Activity

The compound 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide is a member of the quinazoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18BrN3OC_{21}H_{18}BrN_3O with a molecular weight of approximately 420.3 g/mol. The structure features a quinazoline core that is crucial for its biological activity, as it allows interaction with various biological targets.

Anticancer Activity

Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that they can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that quinazoline derivatives can effectively inhibit epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases, which are critical for tumor growth and survival .

Table 1: Summary of Anticancer Activity

CompoundTarget KinaseIC50 (nM)Reference
This compoundEGFR50
4-(6-Bromo-4-phenylquinazolin-2-yl)anilineVEGFR30
Quinazoline derivative XBRAF20

Enzyme Inhibition

The compound has demonstrated significant inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs) and acetylcholinesterase (AChE). In vitro studies reveal that it exhibits nanomolar inhibitory potency against these enzymes.

Table 2: Enzyme Inhibition Data

EnzymeKi (nM)Reference
hCA I4.07 ± 0.38
hCA II10.68 ± 0.98
AChE8.91 ± 1.65

These findings suggest that the compound could be a potential lead for developing drugs targeting conditions like glaucoma or Alzheimer's disease.

The mechanism by which This compound exerts its effects primarily involves the inhibition of specific kinases and enzymes. By binding to the active sites of these proteins, it disrupts their normal function, leading to reduced cell proliferation in cancer cells and enhanced neurotransmitter signaling in neurological contexts.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
  • Enzyme Inhibition Assays : Another study focused on enzyme assays confirmed the compound's ability to inhibit hCA I and II with high potency, suggesting its applicability in treating diseases associated with these enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via domino reactions using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as mediators. A typical protocol involves refluxing intermediates (e.g., substituted quinazolinones) with TBHP in methanol, followed by purification via column chromatography (silica gel, hexane-EtOAc gradient). Reaction optimization includes adjusting TBHP stoichiometry (e.g., 2 equivalents vs. substrate) and monitoring progress by TLC. Yields exceeding 90% have been reported under reflux for 2 hours .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Characterization relies on multimodal spectroscopy:

  • 1H/13C NMR : Confirms proton environments and carbon frameworks, with aromatic protons typically appearing at δ 6.4–8.3 ppm and carbonyl carbons at ~168 ppm .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H at ~3320 cm⁻¹) .
  • Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine signatures) .
  • Melting Point : Serves as a purity indicator (reported ranges: 260–290°C for analogous compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for quinazolinone derivatives, and how can structure-activity relationships (SAR) be refined?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from substituent effects. SAR refinement involves:

  • Systematic Substitution : Modifying the bromo, phenyl, or benzamide moieties (e.g., fluorination at C6 to enhance metabolic stability) .
  • Docking Studies : Computational modeling (e.g., AutoDock Vina) to predict binding affinities with targets like kinases or bacterial enzymes .
  • In Vitro Assays : Parallel testing against standardized cell lines (e.g., MCF-7 for cancer) and Gram-positive/-negative bacteria to isolate structure-dependent trends .

Q. How can reaction mechanisms for domino syntheses involving TBHP be elucidated, and what kinetic data are essential?

  • Methodological Answer : Mechanistic studies require:

  • Intermediate Trapping : Using low-temperature NMR or quenching agents to isolate intermediates (e.g., oxazinones) .
  • Kinetic Profiling : Time-resolved monitoring via HPLC or in situ IR to determine rate constants for cyclization and amidation steps.
  • Isotopic Labeling : 18O-labeled TBHP to trace oxygen incorporation into carbonyl groups .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?

  • Methodological Answer : Scalability issues include:

  • Racemization : Minimized by avoiding high-temperature steps or using chiral auxiliaries (e.g., Evans oxazolidinones).
  • Purification : Transition from column chromatography to recrystallization (e.g., using EtOAc/hexane mixtures) or continuous flow systems .
  • Catalyst Recycling : Immobilized I₂ catalysts to reduce waste and cost .

Q. How do computational models predict the compound’s pharmacokinetics, and what experimental validation is required?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate logP (~3.5), bioavailability (Lipinski compliance), and CYP450 interactions.
  • In Vivo Validation : Rodent studies to measure plasma half-life and metabolite profiling (LC-MS/MS).
  • Permeability Assays : Caco-2 cell monolayers to assess intestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.